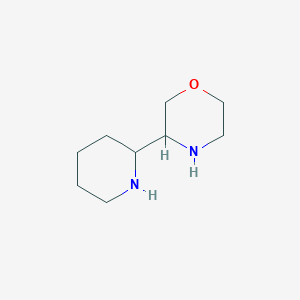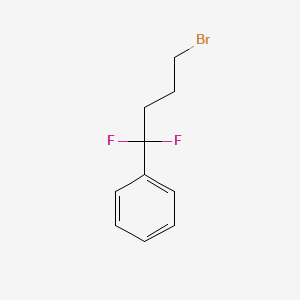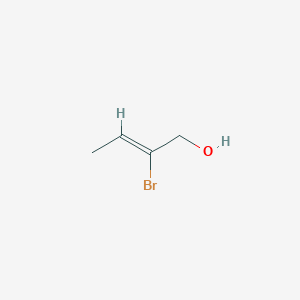![molecular formula C7H18ClN3O2S B13513009 N-[(1r,4r)-4-(aminomethyl)cyclohexyl]aminosulfonamide hydrochloride](/img/structure/B13513009.png)
N-[(1r,4r)-4-(aminomethyl)cyclohexyl]aminosulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1r,4r)-4-(aminomethyl)cyclohexyl]aminosulfonamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with an aminomethyl group and an aminosulfonamide moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1r,4r)-4-(aminomethyl)cyclohexyl]aminosulfonamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (1r,4r)-4-(aminomethyl)cyclohexylamine.
Sulfonamide Formation: The aminomethyl group is reacted with a sulfonyl chloride derivative to form the aminosulfonamide.
Hydrochloride Salt Formation: The final step involves the conversion of the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the sulfonamide group to sulfonic acid derivatives.
Substitution: The aminosulfonamide moiety can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Sulfonic acids and related compounds.
Substitution Products: Various substituted amines, thiols, and alcohols.
Aplicaciones Científicas De Investigación
N-[(1r,4r)-4-(aminomethyl)cyclohexyl]aminosulfonamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(1r,4r)-4-(aminomethyl)cyclohexyl]aminosulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- (1r,4r)-4-(aminomethyl)cyclohexane-1-carbonitrile hydrochloride
- trans-4-(Aminomethyl)cyclohexanecarboxylic acid
Comparison:
- Structural Differences: While similar in having a cyclohexyl ring and aminomethyl group, the presence of different functional groups (e.g., sulfonamide vs. carbonitrile or carboxylic acid) distinguishes these compounds.
- Unique Properties: N-[(1r,4r)-4-(aminomethyl)cyclohexyl]aminosulfonamide hydrochloride’s unique aminosulfonamide moiety imparts distinct chemical reactivity and biological activity, making it suitable for specific applications not covered by its analogs.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C7H18ClN3O2S |
|---|---|
Peso molecular |
243.76 g/mol |
Nombre IUPAC |
1-(aminomethyl)-4-(sulfamoylamino)cyclohexane;hydrochloride |
InChI |
InChI=1S/C7H17N3O2S.ClH/c8-5-6-1-3-7(4-2-6)10-13(9,11)12;/h6-7,10H,1-5,8H2,(H2,9,11,12);1H |
Clave InChI |
UMTOYTQDRSVNMW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CN)NS(=O)(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


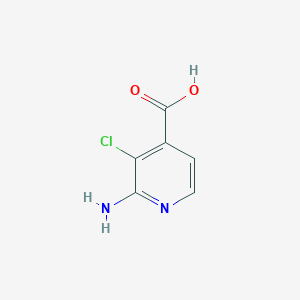
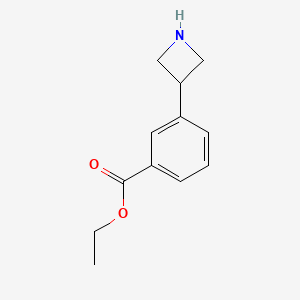
![2-[(2R)-1-acetylpyrrolidin-2-yl]acetic acid](/img/structure/B13512948.png)
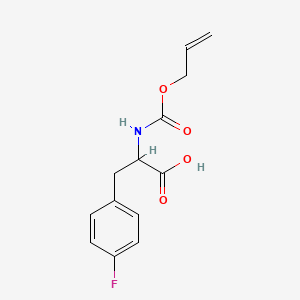
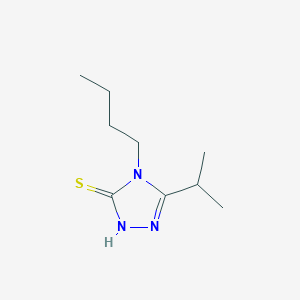
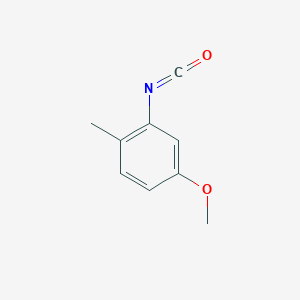
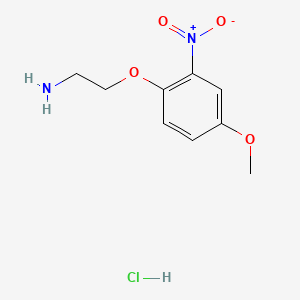
![(2S,3R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid](/img/structure/B13512979.png)
![5'-{[(Tert-butoxy)carbonyl]amino}-5-methyl-[2,3'-bithiophene]-4'-carboxylicacid](/img/structure/B13512985.png)
![[5-(Dimethylphosphoryl)furan-2-yl]methanamine](/img/structure/B13512995.png)
![1-[(Cyclohexylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B13513002.png)
